molecular formula C18H20ClNO3 B3092344 tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate CAS No. 122745-41-9

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate

Cat. No.: B3092344
CAS No.: 122745-41-9
M. Wt: 333.8 g/mol
InChI Key: DGPQGWRHSMFTSW-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the compound is an analog of the naturally occurring antitumor agents the duocarmycins, yatakemycin, and cc-1065 . These agents act by sequence selective DNA alkylation , suggesting that N-Boc-seco-CBI may also target DNA in a similar manner.

Mode of Action

The mode of action of N-Boc-seco-CBI involves the interaction with its targets, likely DNA, leading to changes in the DNA structure. The compound is a simple alkylation subunit analog , which suggests that it may alkylate DNA, causing DNA damage and leading to cell death

Biochemical Pathways

Given its similarity to duocarmycins, yatakemycin, and cc-1065 , it is likely that N-Boc-seco-CBI affects pathways related to DNA repair and cell cycle regulation. Alkylation of DNA can lead to DNA damage, triggering the DNA damage response pathway and potentially leading to cell cycle arrest and apoptosis.

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity , which is very important for passage through the cell wall and could potentially enhance the bioavailability of the compound .

Result of Action

The result of N-Boc-seco-CBI’s action is likely the induction of DNA damage, leading to cell cycle arrest and apoptosis. This is based on the compound’s similarity to duocarmycins, yatakemycin, and CC-1065 , which are known to cause DNA damage and induce cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-seco-CBI. For instance, the pH of the environment can affect the stability of the compound, as the Boc group is known to be stable to basic hydrolysis but can be removed with mild acid . Additionally, the lipophilicity of the compound, enhanced by the tert-butyl group , can influence its ability to pass through the cell wall and reach its target

Biochemical Analysis

Biochemical Properties

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate plays a crucial role in biochemical reactions, particularly in DNA alkylation. This compound interacts with DNA by forming covalent bonds with specific nucleotides, leading to the formation of DNA adducts. These interactions are facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile . The enzymes and proteins involved in DNA repair mechanisms, such as DNA polymerases and ligases, are also affected by the presence of these adducts, leading to disruptions in DNA replication and transcription processes.

Cellular Effects

The effects of this compound on various types of cells are profound. This compound influences cell function by inducing DNA damage, which triggers a cascade of cellular responses. One of the primary effects is the activation of cell signaling pathways involved in DNA damage response, such as the p53 pathway. This activation leads to changes in gene expression, promoting the transcription of genes involved in cell cycle arrest and apoptosis . Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and repair.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA at the molecular level. The compound binds to the minor groove of DNA, where it forms covalent bonds with specific nucleotides, primarily adenine and guanine. This binding results in the formation of DNA adducts, which interfere with the normal function of DNA . The presence of these adducts inhibits the activity of DNA polymerases, leading to the stalling of replication forks and the activation of DNA damage response pathways. Additionally, the compound can induce conformational changes in DNA, further disrupting its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function . Long-term studies have shown that prolonged exposure to the compound can lead to persistent DNA damage and changes in gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces DNA damage and activates DNA damage response pathways without causing significant toxicity . At higher doses, the compound can lead to severe toxicity, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. Additionally, high doses of the compound can result in adverse effects, such as inflammation and organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation and reduction of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid and sulfate. These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The presence of the compound in the nucleus allows it to exert its effects on DNA replication and transcription processes. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular function.

Properties

IUPAC Name

tert-butyl 1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-18(2,3)23-17(22)20-10-11(9-19)16-13-7-5-4-6-12(13)15(21)8-14(16)20/h4-8,11,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPQGWRHSMFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 2
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 3
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 4
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 5
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate
Reactant of Route 6
tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.